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Compound of Interest

Compound Name: Ddr1-IN-5

Cat. No.: B8242455

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase
(RTK) family, distinguished by its activation through binding to various types of collagen, a
primary component of the extracellular matrix (ECM)[2][3]. Unlike many RTKs that are activated
within minutes, DDR1's activation is characterized by a slow but sustained phosphorylation that
can last for hours[4]. This receptor is primarily expressed in epithelial cells and plays crucial
roles in cell adhesion, proliferation, migration, and matrix remodeling[2][3].

Dysregulation of DDR1 signaling is implicated in numerous pathological conditions, including
fibrosis, atherosclerosis, and cancer[2]. In oncology, overexpression of DDR1 is observed in
invasive tumors of the breast, ovary, lung, and brain, where it is thought to regulate tumor cell
proliferation, survival, and invasion[3][5]. Consequently, the development of potent and
selective DDR1 inhibitors is a significant area of research for therapeutic intervention.

DDR1-IN-1: A Selective Kinase Inhibitor

DDR1-IN-1 is a potent and selective, ATP-competitive inhibitor of DDR1 kinase activity[6][7].
Structurally, it is classified as a Type Il inhibitor, meaning it binds to and stabilizes the inactive
'DFG-out’ conformation of the kinase domain[2][5]. This binding mode, similar to that of
imatinib, not only occupies the ATP-binding site but also extends into an adjacent allosteric
pocket, conferring a high degree of selectivity[2][5].

Quantitative Inhibitory Activity
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The efficacy of DDR1-IN-1 has been quantified through various in vitro and cell-based assays.
Its inhibitory concentrations against DDR1 and the closely related DDR2 are summarized

below.

Parameter Target Value Assay Type Reference
In Vitro Kinase

ICso DDR1 105 nM [31[61[71[8]
Assay
In Vitro Kinase

ICso0 DDR2 413 nM [3][71[8]
Assay
Cell-Based

ECso DDR1 86 nM Autophosphoryla  [3][6]
tion
Cell-Based

ECso DDR1 86.76 nM Autophosphoryla  [7]
tion

Table 1: Inhibitory activity of DDR1-IN-1. ICso (half-maximal inhibitory concentration) measures
the in vitro potency against the isolated enzyme. ECso (half-maximal effective concentration)
measures the potency within a cellular context.

The data demonstrates that DDR1-IN-1 is approximately 4-fold more selective for DDR1 over
DDR2[7][8].

The Collagen-Induced DDR1 Signaling Cascade

The binding of collagen to the extracellular discoidin domain of DDR1 initiates a signaling
cascade that influences numerous cellular functions. This process is distinct from other RTKs in
its kinetics and downstream effector pathways.

Pathway Activation

Upon collagen binding, DDR1 dimers undergo a conformational change, leading to their
clustering on the cell surface[4][9]. This clustering facilitates trans-autophosphorylation
between adjacent dimers on specific tyrosine residues within the juxtamembrane and kinase
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domains[10][11]. This phosphorylation event serves as the critical activation step, creating
docking sites for various downstream signaling and adaptor proteins.

Key signaling pathways activated downstream of DDR1 include:

MAPK/ERK Pathway: Regulates cell proliferation and differentiation[12][13].

PISK/AKT Pathway: Promotes cell survival and growth[12].

Src Kinase: Involved in cell migration[4].

NF-kB Pathway: Contributes to chemoresistance and inflammation[4][12].

Notchl Signaling: A prosurvival pathway promoted by DDR1 activation[3][4].

These pathways collectively contribute to the physiological and pathological roles of DDR1,
such as regulating cell migration, invasion, and the expression of matrix metalloproteinases
(MMPs)[4][12].
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Diagram 1: Collagen-Induced DDR1 Signaling Pathway.

Mechanism of Action: DDR1-IN-1 in Signaling

Inhibition
DDRZ1-IN-1 exerts its effect at the apex of the signaling cascade. By binding to the ATP pocket

of the DDR1 kinase domain, it directly prevents the autophosphorylation step that is essential
for receptor activation[3]. Without this initial phosphorylation, the receptor cannot recruit and
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activate its downstream effectors. This effectively shuts down all subsequent signaling events
mediated by DDRL1 in response to collagen stimulation.
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Diagram 2: Inhibition of DDR1 Signaling by DDR1-IN-1.

Key Experimental Protocols

To investigate the effects of DDR1-IN-1 on collagen-induced signaling, several key assays are

routinely employed.

In Vitro Kinase Binding Assay (e.g., LanthaScreen®)

This assay measures the ability of an inhibitor to compete with a fluorescent tracer for the ATP-
binding site of the isolated DDR1 kinase domain.

Methodology:
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» Reagent Preparation: Prepare a 3X solution of the test compound (DDR1-IN-1), a 3X
solution of the DDR1 kinase/Europium-labeled antibody mixture, and a 3X solution of an
Alexa Fluor® 647-labeled kinase tracer[14].

o Assay Plate Setup: In a 384-well plate, add 5 L of the test compound dilutions[14].
o Kinase/Antibody Addition: Add 5 pL of the DDR1 kinase/antibody mixture to each well[14].
e Tracer Addition: Add 5 pL of the tracer solution to initiate the binding reaction[14].

 Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to
reach equilibrium[14].

o Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring
Fluorescence Resonance Energy Transfer (FRET). A decrease in the FRET signal indicates
displacement of the tracer by the inhibitor[14].

e Analysis: Calculate ICso values by plotting the FRET signal against the logarithm of the
inhibitor concentration.

Kinase Assay Workflow

Prepare 3X Solutions:
1. DDR1-IN-1 Add 5uL DDR1-IN-1 > Add 5pL Incubate 60 min q
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Diagram 3: In Vitro Kinase Binding Assay Workflow.

Cell-Based DDR1 Autophosphorylation Assay

This assay determines the inhibitor's efficacy in a cellular environment by measuring the
phosphorylation of DDR1 in response to collagen stimulation via Western Blot.

Methodology:
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Cell Culture: Plate cells that overexpress DDR1 (e.g., U20S cells) in appropriate culture
plates and grow to desired confluency[6].

Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of DDR1-IN-1 (or
DMSO as a vehicle control) for 1 hour[6].

Collagen Stimulation: Replace the media with fresh media containing the same
concentrations of DDR1-IN-1 plus a stimulating concentration of collagen (e.g., 10 pg/mL rat
tail collagen 1)[6].

Incubation: Incubate the cells for 2 hours to allow for DDR1 activation[6].

Cell Lysis: Wash the cells three times with cold PBS. Lyse the cells using a lysis buffer (e.qg.,
50 mM Tris pH 7.5, 1% Triton X-100, 150 mM NacCl) supplemented with phosphatase and
protease inhibitors (e.g., NasVOa4, PMSF)[6].

Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).

Western Blot:

o Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or
nitrocellulose membrane.

o Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

o Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-
p-DDR1 Y513) overnight at 4°C[6].

o Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o Strip and re-probe the membrane with an antibody for total DDR1 and a loading control
(e.g., GAPDH or B-actin) to ensure equal loading.

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ)[6].
Normalize the phosphorylated DDR1 signal to the total DDR1 signal. Calculate ECso values
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by plotting the normalized signal against the inhibitor concentration.
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Diagram 4: Cell-Based DDR1 Autophosphorylation Workflow.

Cell Viability Assay

This assay assesses the impact of DDR1 inhibition on cell proliferation, often in cancer cell
lines.

Methodology:
o Cell Plating: Seed cells (e.g., 3000 cells/well) in triplicate in 96-well plates[6].

o Compound Addition: The following day, add various concentrations of DDR1-IN-1 to the
wells[6]. In some experiments, it may be combined with other inhibitors to test for synergistic
effects[3].

 Incubation: Incubate the plates for a set period, typically 48 to 72 hours|[6].

 Viability Measurement: Measure cell viability using a commercially available kit such as
CellTiter-Glo® (luminescence) or CCK-8 (absorbance) according to the manufacturer's
instructions|6].

o Data Analysis: Normalize the data to the vehicle control (DMSQO) and calculate Glso (half-
maximal growth inhibition) values using appropriate software (e.g., Prism)[6].

Conclusion

DDR1-IN-1 is a well-characterized, potent, and selective pharmacological tool for interrogating
the collagen-DDR1 signaling axis. By preventing the initial autophosphorylation of the receptor,
it provides a precise method for studying the downstream consequences of DDR1 activation in
both normal physiology and disease states like cancer and fibrosis. The detailed protocols and
quantitative data presented in this guide offer a comprehensive resource for researchers and

drug development professionals aiming to explore and target this important signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8242455?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8242455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

